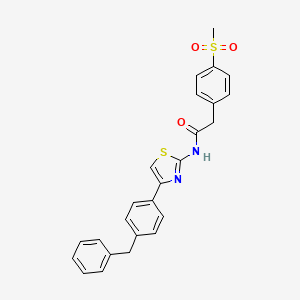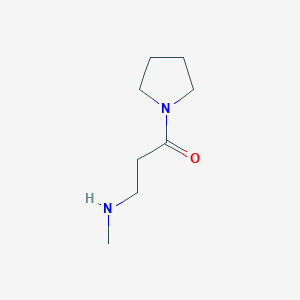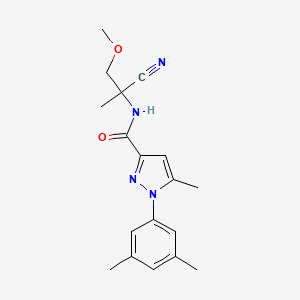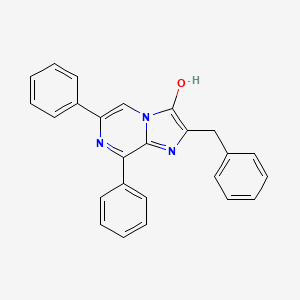![molecular formula C10H8N2OS2 B2949991 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-13-8](/img/structure/B2949991.png)
3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring . They are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Applications De Recherche Scientifique
3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to have a number of potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme human topoisomerase IIα, which is involved in DNA replication, transcription, and repair. This compound has also been found to be an effective inhibitor of the enzyme human telomerase reverse transcriptase, which is involved in the maintenance of telomeres. Additionally, this compound has been found to be an effective inhibitor of the enzyme human DNA polymerase β, which is involved in DNA replication and repair.
Mécanisme D'action
3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to bind to DNA and RNA and has been found to inhibit the activity of human topoisomerase IIα, human telomerase reverse transcriptase, and human DNA polymerase β. The exact mechanism of action of this compound is not yet fully understood. However, it is believed that the compound binds to the active sites of these enzymes and inhibits their activity. Additionally, it is thought that this compound may interact with other proteins and enzymes involved in DNA and RNA metabolism.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme human topoisomerase IIα, which is involved in DNA replication, transcription, and repair. Additionally, it has been found to be an inhibitor of the enzyme human telomerase reverse transcriptase, which is involved in the maintenance of telomeres. Finally, this compound has been found to be an inhibitor of the enzyme human DNA polymerase β, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is widely available. Additionally, it has been found to be an effective inhibitor of a number of enzymes involved in DNA and RNA metabolism. However, one of the main limitations is that the exact mechanism of action of this compound is not yet fully understood. Additionally, it is not yet known how the compound interacts with other proteins and enzymes involved in DNA and RNA metabolism.
Orientations Futures
The potential future directions for research involving 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one include further investigation into the exact mechanism of action of the compound, further investigation into how the compound interacts with other proteins and enzymes involved in DNA and RNA metabolism, further investigation into the potential applications of the compound in the pharmaceutical and medical fields, and further investigation into the potential toxicity of the compound. Additionally, further research could be conducted into the potential use of the compound as an anticancer agent and as an antiviral agent. Finally, further research could be conducted into the potential use of the compound as a therapeutic agent for a range of diseases and conditions.
Méthodes De Synthèse
The synthesis of 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied and is relatively simple and straightforward. The compound is synthesized by a two-step process which involves the coupling of 2-propynylsulfanylthiophene and 3-methylthiophene-2-carboxaldehyde. The first step is the formation of a sulfonium salt by reacting 2-propynylsulfanylthiophene with an alkyl halide in the presence of a base. The second step involves the condensation of the sulfonium salt with 3-methylthiophene-2-carboxaldehyde in the presence of an acid catalyst.
Propriétés
IUPAC Name |
3-methyl-2-prop-2-ynylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c1-3-5-15-10-11-7-4-6-14-8(7)9(13)12(10)2/h1,4,6H,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRLWZDTUYIREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2949911.png)
![N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2949915.png)
![N-(4-methylphenyl)-2-[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2949916.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2949919.png)


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2949922.png)
![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)
